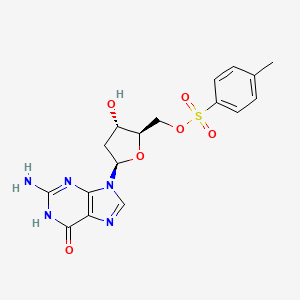

5'-Tosyl-2'-deoxy Guanosine

Description

Strategic Significance of Nucleoside Analogs in Contemporary Chemical Biology

Nucleoside analogs are molecules that mimic natural nucleosides but possess deliberate structural modifications to their sugar moiety or nucleobase. rsc.org These alterations are fundamental to their diverse applications, from acting as antiviral and anticancer agents to serving as probes for studying nucleic acid structure and function. rsc.orgacademie-sciences.frnih.gov The strategic importance of these analogs lies in their ability to interact with and modulate the activity of enzymes involved in nucleic acid metabolism, such as polymerases and kinases. encyclopedia.pubfrontiersin.org By competing with their natural counterparts, these modified nucleosides can disrupt cellular processes or be incorporated into DNA or RNA, leading to chain termination or altered recognition by cellular machinery. frontiersin.org This targeted interference is a cornerstone of many chemotherapeutic strategies. frontiersin.org

The development of nucleoside analogs has been a driving force in medicinal chemistry, leading to the creation of drugs for a wide range of diseases. academie-sciences.frnih.gov Furthermore, the incorporation of fluorescent or otherwise tagged nucleoside analogs into oligonucleotides allows for real-time monitoring of biological processes, such as DNA replication and repair, providing invaluable insights into the molecular mechanisms of life. oup.com

The Pivotal Role of Guanosine (B1672433) Derivatives in Nucleic Acid Research and Functional Probes

Guanosine and its derivatives play a central role in a multitude of cellular functions beyond simply being a building block of nucleic acids. researchgate.netresearchgate.net They are involved in critical processes like signal transduction and the regulation of biological reactions. researchgate.net Consequently, the chemical modification of guanosine has emerged as a fruitful area of research for developing functional probes and therapeutic agents.

Derivatives of guanosine, particularly those modified at the C8 and C6 positions of the purine (B94841) ring or at the sugar moiety, have been instrumental in advancing our understanding of nucleic acid structures, such as G-quadruplexes. oup.comdcu.ie These structures are implicated in various biological processes, including telomere maintenance and gene regulation. Modifications can also introduce novel properties, such as fluorescence, which can be exploited to study DNA folding and energy transfer. oup.com For instance, the introduction of a selenium atom at the 6-position of guanine (B1146940) results in a colored DNA that can be used for crystallographic studies to gain insights into base-pairing and stacking interactions. oup.com

The synthesis of these derivatives often requires a versatile starting material that allows for selective modification. This is where compounds like 5'-Tosyl-2'-deoxyguanosine become indispensable, providing a reactive handle at the 5'-position for the attachment of various functional groups.

Overview of 5'-Hydroxyl Activation Strategies in Deoxyribonucleoside Synthesis

The synthesis of modified nucleosides frequently necessitates the activation of the 5'-hydroxyl group of the sugar ring to facilitate subsequent chemical reactions. This activation transforms the hydroxyl group into a better leaving group, enabling nucleophilic attack and the formation of new chemical bonds.

Several strategies have been developed for this purpose. One of the most effective and widely used methods is tosylation, the reaction of the 5'-hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base. umich.edu The resulting 5'-tosylate is a highly reactive intermediate that can readily undergo displacement by a variety of nucleophiles. umich.eduvu.lt This approach has been successfully employed for the synthesis of 5'-tosylates of adenosine (B11128), guanosine, uridine, cytidine, and thymidine. umich.edu

Structure

3D Structure

Properties

Molecular Formula |

C17H19N5O6S |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-7-12-11(23)6-13(28-12)22-8-19-14-15(22)20-17(18)21-16(14)24/h2-5,8,11-13,23H,6-7H2,1H3,(H3,18,20,21,24)/t11-,12+,13+/m0/s1 |

InChI Key |

QZERCZKEESOISM-YNEHKIRRSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Tosyl 2 Deoxy Guanosine

Regioselective Synthesis of 5'-O-Tosyl-2'-deoxyguanosine

The regioselective synthesis of 5'-O-Tosyl-2'-deoxyguanosine is a critical process that requires precise control to ensure that tosylation occurs exclusively at the primary 5'-hydroxyl group, while the secondary 3'-hydroxyl group and the exocyclic amine of the guanine (B1146940) base remain unreacted.

The direct tosylation of unprotected 2'-deoxyguanosine (B1662781) presents a significant challenge due to the presence of multiple reactive sites. However, the primary 5'-hydroxyl group is sterically more accessible and inherently more reactive than the 3'-hydroxyl group, which allows for a degree of selectivity. The standard procedure involves the reaction of 2'-deoxyguanosine with p-toluenesulfonyl chloride (TsCl). The reaction conditions are paramount for achieving high regioselectivity.

Optimization studies focus on parameters such as the solvent, base, temperature, and reaction time. Pyridine is a commonly used solvent as it also functions as a base to neutralize the HCl byproduct. The reaction is typically performed at low temperatures (e.g., 0-8 °C) to favor the kinetic product, which is the 5'-O-tosylated nucleoside, and to minimize side reactions like the tosylation of the 3'-hydroxyl group. uhb.edu.sa The molar ratio of TsCl to the nucleoside is also a key variable; using a slight excess of TsCl can drive the reaction to completion, but a large excess increases the risk of di-tosylation.

| Parameter | Condition | Rationale |

| Tosylation Reagent | p-Toluenesulfonyl chloride (TsCl) | Standard reagent for converting alcohols to tosylates. |

| Solvent/Base | Pyridine | Acts as both solvent and acid scavenger. |

| Temperature | 0–8 °C | Enhances regioselectivity for the more reactive 5'-OH group. uhb.edu.sa |

| Molar Ratio | ~1.1-1.5 eq. of TsCl | Sufficient to drive the reaction without excessive side products. |

| Reaction Time | 2-24 hours | Monitored by TLC to ensure completion of the 5'-tosylation. uhb.edu.sa |

To achieve unambiguous regioselectivity and high yields, an orthogonal protection strategy is often employed. This involves temporarily blocking the other reactive functional groups—the N2-amino group of guanine and the 3'-hydroxyl group—with protecting groups that are stable under tosylation conditions but can be removed under different, non-interfering conditions. wikipedia.org

The N2-amino group of guanine is commonly protected with an isobutyryl (iBu) or N,N-dimethylformamidine (dmf) group. seela.net For the 3'-hydroxyl group, bulky silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are frequently used. libretexts.org These groups are stable in the presence of TsCl and pyridine.

The synthetic sequence typically involves:

Protection of the N2-amino group.

Selective protection of the 3'-hydroxyl group.

Tosylation of the free 5'-hydroxyl group with TsCl.

Selective deprotection of the 3'-hydroxyl and/or N2-amino groups as needed for subsequent reactions.

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |

| N2-Amine | Isobutyryl (iBu) | Concentrated NH4OH | Stable to acidic removal of DMT; removed with base. |

| N2-Amine | Dimethylformamidine (dmf) | Mild aqueous ammonia | Labile to base; offers mild deprotection. nih.gov |

| 3'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride (B91410) ions (e.g., TBAF) | Stable to acidic/basic conditions for other groups. libretexts.org |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild acid (e.g., DCA/TCA) | Used to protect the 5'-OH to allow 3'-OH modification, then removed for 5'-tosylation. wikipedia.orgmdpi.com |

Advanced Derivatization via Nucleophilic Displacement at the 5'-Position

The tosylate moiety at the 5'-position of 2'-deoxyguanosine is an excellent leaving group, making the C5' carbon highly susceptible to nucleophilic attack (SN2 reaction). This reactivity is the foundation for synthesizing a wide range of modified nucleosides.

A primary application of 5'-Tosyl-2'-deoxyguanosine is its use as a precursor for nucleoside 5'-phosphates and their polyphosphate analogs, which are fundamental in molecular biology. The displacement of the tosylate by phosphate (B84403) nucleophiles is a well-established method. umich.edu

The synthesis of 2'-deoxyguanosine 5'-monophosphate (dGMP), 5'-diphosphate (dGDP), and 5'-triphosphate (dGTP) can be achieved by reacting 5'-Tosyl-2'-deoxyguanosine with the appropriate phosphate source. Highly soluble, non-aqueous phosphate salts are typically used. For instance, reacting the tosylate with tris(tetra-n-butylammonium) pyrophosphate leads to the formation of dGDP. umich.eduvu.lt Similarly, reaction with methylenebisphosphonate salts can produce non-hydrolyzable dGDP analogs. semanticscholar.orgresearchgate.net This approach avoids the need for enzymatic phosphorylation and allows for the synthesis of modified phosphate chains. semanticscholar.orgresearchgate.net

| Product | Nucleophilic Reagent | Reference |

| Nucleoside 5'-diphosphate | tris(tetra-n-butylammonium) pyrophosphate | umich.eduvu.lt |

| Nucleoside 5'-triphosphate | tetrakis(tetra-n-butylammonium) triphosphate | umich.edu |

| α,β-CF2 bisphosphonate | Difluoromethylenebisphosphonate | semanticscholar.org |

| Methylenebis(phosphonate)s | tris(tetra-n-butylammonium) methylenebisphosphonate | semanticscholar.org |

Halogenated nucleosides are important as synthetic intermediates and as potential therapeutic agents. The 5'-tosyl group can be readily displaced by halide ions to yield 5'-deoxy-5'-halo-2'-deoxyguanosine derivatives. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the SN2 mechanism.

For example, the synthesis of 5'-fluoro-2'-deoxyguanosine can be accomplished by heating 5'-Tosyl-2'-deoxyguanosine with a fluoride salt such as tetrabutylammonium (B224687) fluoride (TBAF). Similar reactions with other halide salts (e.g., LiCl, NaBr, NaI) can be used to produce the corresponding 5'-chloro, 5'-bromo, and 5'-iodo derivatives. The synthesis of 5'-azido derivatives, which are precursors to 5'-amino nucleosides, also proceeds via this pathway using an azide (B81097) salt as the nucleophile. semanticscholar.orgnih.gov

The reactivity of the 5'-tosyl group provides a powerful handle for attaching a wide variety of molecules to the 5'-position of 2'-deoxyguanosine, leading to complex conjugates and novel structures like double-headed nucleosides. nih.gov In these molecules, a second nucleobase or a different functional moiety is linked to the 5'-carbon of the first nucleoside. nih.govresearchgate.net

The synthesis often involves a nucleophile, such as the anion of a second nucleobase (e.g., adenine, thymine), displacing the 5'-tosylate. nih.gov This creates a direct link between the two nucleoside units. This strategy has been used to synthesize conjugates where nucleobases are connected through various linkers attached to the 5'-position. nih.gov These complex architectures are valuable for studying nucleic acid structure and function. nih.govresearchgate.net

Exploration of Diverse Nucleophilic Substitutions for Novel 5'-Modified Analogs

The 5'-tosyl group of a suitably protected 2'-deoxyguanosine derivative is susceptible to displacement by a wide range of nucleophiles, enabling the introduction of various functional groups at the 5'-position. This versatility has been extensively exploited to generate novel analogs with tailored properties. Key to these syntheses is the protection of the guanine base, often at the N2 and O6 positions, to ensure that the nucleophilic attack occurs exclusively at the 5'-carbon.

One of the most common transformations is the displacement of the tosylate by an azide anion (N₃⁻), typically using sodium azide (NaN₃) or lithium azide (LiN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This reaction proceeds via an Sₙ2 mechanism to yield the 5'-azido-5'-deoxyguanosine (B1384269) analog. For instance, N⁶-benzoyl-5'-O-tosyl-2'-deoxyadenosine is readily converted to its 5'-azido derivative in quantitative yield using lithium azide in DMSO at 50°C. oup.com A similar strategy is employed for guanosine (B1672433) derivatives, where a protected 5'-tosylate is converted to the 5'-azide, which can then be reduced to the corresponding 5'-amino-2'-deoxyguanosine. oup.com

Sulfur-based nucleophiles have also been successfully employed. Thiolates, for example, can displace the 5'-tosyl group to form 5'-thioether analogs. Mechanochemical methods, such as using a vibration ball mill, have been shown to facilitate clean and quantitative displacement of 5'-tosylates on nucleosides with thiolate salts, such as 4-methoxybenzylthiolate, avoiding the cyclization byproducts often seen in solution-phase reactions. mdpi.com

Furthermore, the displacement by phosphate-containing nucleophiles is a critical step in the synthesis of nucleotide analogs. The reaction of a protected 5'-tosyl nucleoside with salts of pyrophosphate or its analogs, like difluoromethanediphosphonate, provides access to 5'-diphosphate derivatives. nih.gov For example, a protected N2-(p-n-butylphenyl)guanosine 5'-tosylate can be treated with difluoromethanediphosphonate to yield the corresponding 5'-[(difluoromethylene)diphosphate] analog after deprotection. nih.gov This highlights the utility of 5'-Tosyl-2'-deoxyguanosine as a precursor to modified nucleotides with altered phosphate backbones.

The following table summarizes various nucleophilic substitution reactions performed on 5'-tosyl-2'-deoxyguanosine and related nucleosides.

Chemo-Enzymatic Approaches in 5'-Tosyl-2'-deoxy Guanosine Chemistry

Chemo-enzymatic synthesis combines the strengths of chemical synthesis for creating modified precursors with the high selectivity and efficiency of enzymatic transformations. In the context of 5'-Tosyl-2'-deoxyguanosine, this approach is prominently used for the synthesis of nucleoside 5'-triphosphate analogs, which are essential substrates for DNA polymerases and other nucleotide-binding enzymes. nih.gov

A common and powerful chemo-enzymatic strategy begins with the chemical synthesis of a 5'-modified nucleoside, which is then enzymatically phosphorylated. The journey from 5'-Tosyl-2'-deoxyguanosine to a 5'-triphosphate analog typically involves two main stages:

Chemical Synthesis of the Nucleoside 5'-Diphosphate: The process starts with a protected 5'-Tosyl-2'-deoxyguanosine. The tosyl group is displaced by a nucleophilic pyrophosphate species, most commonly tris(tetra-n-butylammonium) hydrogen pyrophosphate, in an anhydrous organic solvent. nih.govscispace.com This reaction yields the corresponding 5'-diphosphate analog. Protecting groups on the guanine base are then removed to provide the substrate for the subsequent enzymatic step. This chemical step is crucial as the direct formation of a triphosphate from a tosylate is often inefficient.

Enzymatic Phosphorylation to the 5'-Triphosphate: The synthesized 2'-deoxyguanosine 5'-diphosphate (dGDP) or its analog serves as a substrate for a kinase enzyme. Nucleoside diphosphate (B83284) kinase (NDPK) is a key enzyme in this step, catalyzing the transfer of the terminal phosphate group from a donor, typically adenosine (B11128) 5'-triphosphate (ATP), to the 5'-diphosphate substrate. mdpi.comontosight.ai To make the process economically viable, an ATP regeneration system, such as phosphoenolpyruvate (B93156) (PEP) with pyruvate (B1213749) kinase, is often coupled to the reaction. nih.govscispace.com This system continuously regenerates the ATP consumed, allowing the phosphorylation to proceed to high conversion using only a catalytic amount of ATP.

This combined approach has been successfully used to prepare a variety of modified dGTP analogs. mdpi.comnih.gov For instance, N2-(p-n-butylphenyl)guanosine 5'-[(alpha,beta-difluoromethylene)triphosphate] was synthesized via a route where the key steps involved the displacement of a 5'-tosyl group with difluoromethanediphosphonate, followed by enzymatic condensation with orthophosphate. nih.gov Similarly, various azole carboxamide deoxyribonucleoside triphosphates are prepared via this chemo-enzymatic pathway, starting from the corresponding 5'-O-tosylates. nih.govscispace.com

The following table outlines the typical steps in the chemo-enzymatic synthesis of a 2'-deoxyguanosine triphosphate analog starting from its 5'-tosylated precursor.

Table of Mentioned Chemical Compounds

Mechanistic Investigations and Biochemical Applications of 5 Tosyl 2 Deoxy Guanosine Analogs

Probing Enzymatic Mechanisms with 5'-Modified Deoxyguanosine Derivatives

Modified nucleosides, including 5'-tosyl-2'-deoxyguanosine and its analogs, serve as powerful tools for dissecting the intricate mechanisms of enzymes that process nucleic acids. By introducing specific modifications to the 5' position of deoxyguanosine, researchers can probe enzyme-substrate interactions, elucidate catalytic mechanisms, and map metabolic pathways. These analogs can act as inhibitors, alternative substrates, or structural mimics, providing detailed insights into enzyme function that would be unattainable with natural substrates alone.

Characterization of Enzyme-Substrate Interactions using 5'-Modified Nucleosides

The modification of the 5'-hydroxyl group of deoxyguanosine allows for a detailed examination of its role in binding and recognition by various enzymes. Introducing a bulky tosyl group or other moieties can sterically hinder or alter the electronic properties of the nucleoside, thereby influencing its interaction with the enzyme's active site.

Studies on DNA methyltransferases, for example, have utilized modified oligonucleotides to understand substrate recognition. These enzymes catalyze the transfer of a methyl group to cytosine bases within specific DNA sequences. The recognition process involves interactions in both the major and minor grooves of the DNA. By substituting natural nucleosides with analogs, it has been shown that for certain methyltransferases like M.SinI and M.EcoRII, discrimination between A/T and G/C base pairs is mediated by interactions with the minor groove. nih.govnih.gov The use of substrates containing hypoxanthine, an analog of guanine (B1146940), demonstrated that these enzymes could still methylate the substituted oligonucleotide efficiently, indicating that specific interactions in the minor groove are critical for distinguishing between canonical and non-canonical sites. nih.govnih.gov

Furthermore, nucleobase-modified nucleotides are employed as mechanistic probes to study the activity and fidelity of DNA polymerases. nih.gov These analogs can help challenge and refine the understanding of how hydrogen-bonding interactions contribute to DNA stability and polymerase function. nih.gov The ability of a polymerase to incorporate and extend from a modified nucleotide provides crucial information about the steric and electronic requirements of the enzyme's active site.

Table 1: Examples of 5'-Modified Deoxyguanosine Analogs in Enzymatic Studies

| Enzyme Class | Analog Type | Research Finding |

|---|---|---|

| DNA Methyltransferases | Hypoxanthine-containing oligonucleotides | Minor groove interactions are crucial for substrate discrimination. nih.govnih.gov |

| DNA Polymerases | Nucleobase-modified nucleotides | Used to probe the role of hydrogen bonding and shape complementarity in replication fidelity. nih.gov |

| Translesion Synthesis (TLS) Polymerases | N2-alkyl-2'-deoxyguanosine adducts | Pol η is involved in the transcriptional bypass of N2-alkyl-dG lesions. nih.gov |

Analysis of Nucleotide Processing and Biosynthetic Pathways

Modified nucleosides are instrumental in tracing the complex pathways of nucleotide biosynthesis and processing. Enzymatic synthesis methods are increasingly favored over chemical routes for producing nucleoside-5'-triphosphates (NTPs) and their analogs due to better regio- and stereoselectivity and milder reaction conditions. mdpi.com Enzymes such as nucleoside kinases and deoxynucleoside kinases are used to phosphorylate nucleoside analogs, which can then be incorporated into larger molecules or used to study subsequent enzymatic steps. mdpi.com

The study of DNA damage tolerance mechanisms, such as translesion synthesis (TLS), also benefits from the use of modified nucleosides. For instance, N2-alkyl-2'-deoxyguanosine lesions in a DNA template have been shown to block transcription. nih.gov Research using human cells has revealed that specific TLS polymerases, like Pol η, are involved in facilitating the bypass of such lesions during transcription, highlighting a previously unknown role for these enzymes. nih.gov

Moreover, the enzymatic synthesis of 2'-deoxyguanosine (B1662781) has been achieved using enzymes like nucleoside phosphorylase and phosphomonoesterase from bacteria. researchgate.net By manipulating reaction conditions, the biotransformation of substrates like thymidine and guanosine (B1672433) monophosphate into 2'-deoxyguanosine can be optimized, demonstrating the potential for biotechnological production of these important compounds. researchgate.net

Utilization in Nucleic Acid Structural and Functional Studies

The incorporation of modified nucleosides, including derivatives of 5'-tosyl-2'-deoxyguanosine, into DNA and RNA oligonucleotides is a key strategy for investigating the relationship between their structure and biological function. These chemical modifications act as probes to explore conformational dynamics, recognition by proteins, and the mechanisms of damage and repair.

Development of Chemical Probes for DNA/RNA Structure-Function Relationships

Modified nucleosides are essential components in the study of nucleic acids, with over 100 different modifications known to exist naturally, particularly in RNA. researchgate.net These modifications play critical roles in processes like RNA splicing and protein biosynthesis by altering the structure and functional organization of RNA molecules. researchgate.net Synthetic analogs allow researchers to systematically probe these effects. For instance, modifications can enhance the stability of RNA structures or modulate their recognition by proteins and other nucleic acids. youtube.com

The introduction of functional groups at specific positions on the nucleoside can direct substituents into the major or minor groove of a DNA duplex, which can influence the helical structure. beilstein-journals.org 5'-silyl-2'-orthoester chemistry represents an advanced method for RNA synthesis that allows for the efficient incorporation of such modified units, leading to higher yields and purity of the final oligonucleotide. nih.gov This technology facilitates the production of nuclease-resistant RNA, which is valuable for various therapeutic and diagnostic applications. nih.gov Chemical probe-based approaches, such as using acrylonitrile to react selectively with inosine (an analog of guanosine), can be combined with techniques like nanopore sequencing to identify and quantify RNA modifications. researchgate.net

Investigation of Oxidative Damage and Repair Mechanisms through Modified Nucleosides

Oxidative stress from reactive oxygen species (ROS) is a constant threat to genomic integrity, causing a variety of DNA lesions. nih.gov Modified nucleosides are indispensable for studying the formation of these lesions and the cellular mechanisms that repair them. One of the most common products of oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). mdpi.com The presence of 8-oxodG in DNA can lead to mutations if not repaired.

Living cells have developed complex DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), to remove oxidative lesions. nih.gov The BER pathway is primarily responsible for repairing small, non-bulky lesions, initiated by DNA glycosylases that recognize and remove the damaged base. nih.gov

Researchers use synthetic oligonucleotides containing specific, strategically placed oxidative lesions to study these repair pathways. For example, diastereomeric 8,5'-cyclopurine 2'-deoxynucleosides, which are tandem lesions involving both the sugar and base, are used to probe the limits of repair systems. nih.govacs.org Studies have shown that these bulky lesions can block gene expression and are repaired by the NER pathway. nih.gov The efficiency of repair can differ depending on the stereochemistry of the lesion, with the 5'R-diastereomers of cyclopurine adducts being better substrates for NER than the 5'S-forms. nih.gov The use of modified nucleosides helps to elucidate the substrate specificity of repair enzymes and the intricate interplay between different repair pathways in maintaining genome stability. plos.org

Supramolecular Chemistry and Self-Assembly of 5'-Modified Guanosine Systems

Guanosine and its derivatives possess a unique capacity for self-assembly, forming a variety of ordered supramolecular structures. acs.org This behavior is driven by a combination of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic effects. rsc.orgresearchgate.net The modification of guanosine at the 5' position, such as with a tosyl group or lipophilic chains, significantly influences these self-assembly processes, enabling the creation of novel materials with potential applications in nanotechnology and materials science. rsc.orgresearchgate.net

The fundamental building block of many of these assemblies is the G-quartet (or G-tetrad), a planar structure formed by the cyclic hydrogen bonding of four guanine bases. researchgate.net These G-quartets can then stack on top of one another to form columnar aggregates known as G-quadruplexes. The stability of these structures is often enhanced by the presence of a central cation. acs.org

Introducing lipophilic groups at the 5'- and other positions of the guanosine molecule allows for self-assembly in organic solvents. rsc.orgresearchgate.net The specific chemical structure of the derivative and the environmental conditions dictate whether the molecules assemble into G-quartet-based structures or alternative architectures like ribbon-like assemblies. acs.org For example, a lipophilic guanosine derivative has been observed to form a metastable ribbon structure in solution, which can rearrange upon adsorption onto a solid surface. tu-chemnitz.de Even subtle changes in the molecular structure, such as the placement of bulky substituents, can dramatically alter the propensity of the molecules to form hierarchical assemblies. acs.org This tunability makes 5'-modified guanosine systems highly attractive for the bottom-up fabrication of functional nanostructures and devices. sci-hub.se

Table 2: Supramolecular Structures Formed by Guanosine Derivatives

| Structure Type | Driving Interactions | Influence of 5'-Modification |

|---|---|---|

| G-Quartet | Hoogsteen hydrogen bonding | Can influence stability and solubility. |

| G-Quadruplex | π–π stacking of G-quartets, cation coordination | Lipophilic modifications enable formation in organic solvents. rsc.orgresearchgate.net |

Computational Chemistry and Theoretical Approaches for 5 Tosyl 2 Deoxy Guanosine Research

Quantum Chemical Calculations of Reactivity and Stability Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are employed to elucidate the intrinsic electronic properties of 5'-Tosyl-2'-deoxyguanosine. These calculations provide a detailed understanding of the molecule's reactivity and conformational stability.

A primary focus of such studies is the C5'-O bond, which connects the deoxyribose sugar to the tosyl group. The tosyl group is an excellent leaving group, and quantum calculations can quantify the lability of this bond by calculating parameters like bond dissociation energy and analyzing the frontier molecular orbitals (HOMO-LUMO gap). The distribution of electron density and the calculation of partial atomic charges reveal sites susceptible to nucleophilic attack. For instance, the C5' carbon atom is expected to be highly electrophilic due to the strong electron-withdrawing nature of the tosyl moiety, making it a prime target for substitution reactions.

Table 1: Illustrative Quantum Chemical Parameters for 5'-Substituted 2'-deoxyguanosine (B1662781) Note: This table presents hypothetical, representative data to illustrate the principles of quantum chemical analysis. Actual values would be derived from specific DFT calculations.

| Parameter | 2'-deoxyguanosine (5'-OH) | 5'-Tosyl-2'-deoxyguanosine (5'-OTs) | Interpretation |

| C5' Partial Atomic Charge | +0.15 | +0.45 | Increased electrophilicity at C5' in the tosylated form, indicating higher reactivity towards nucleophiles. |

| C5'-O Bond Length (Å) | 1.43 | 1.48 | Elongation of the C5'-O bond suggests weakening, consistent with the tosyl group being a good leaving group. |

| LUMO Energy (eV) | +1.2 | -0.5 | Lower LUMO energy indicates the molecule is a better electron acceptor, enhancing its reactivity. |

| Calculated Dipole Moment (D) | 4.5 | 6.8 | The larger dipole moment reflects increased polarity due to the sulfonyl group. |

Molecular Dynamics Simulations of Nucleoside Analogs within Biological Macromolecular Contexts

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a nucleoside analog like 5'-Tosyl-2'-deoxyguanosine, MD simulations are invaluable for understanding its behavior when incorporated into a biological macromolecule, such as a DNA duplex or when interacting with a protein. nih.gov All-atom MD simulations can characterize molecular-level interactions with high resolution. nih.gov

When 5'-Tosyl-2'-deoxyguanosine is modeled within a DNA strand, MD simulations can reveal how the bulky 5'-tosyl group perturbs the local and global structure of the helix. Simulations track parameters such as backbone torsion angles, sugar pucker conformation, and helical parameters (e.g., twist, rise, slide) over nanoseconds or microseconds. nih.gov The tosyl group would likely cause significant steric clashes, potentially disrupting base stacking interactions and altering the width of the major and minor grooves. Furthermore, simulations can analyze the solvation shell around the modified residue, showing how the tosyl group alters interactions with surrounding water molecules and ions. nih.gov

In the context of a protein-ligand interaction, MD simulations can be used to dock 5'-Tosyl-2'-deoxyguanosine into an enzyme's active site (e.g., a kinase or polymerase) and simulate its dynamic behavior. A key application is to understand why such a modification might inhibit enzyme function. The 5'-hydroxyl group of a natural nucleoside is the site of phosphorylation by kinases. MD simulations would likely demonstrate that the large tosyl group sterically blocks the nucleoside from binding correctly in the kinase's active site, preventing the transfer of a phosphate (B84403) group. The simulations can quantify the stability of the binding through interaction energy calculations and identify key amino acid residues that may have favorable or unfavorable (e.g., steric repulsion) interactions with the tosyl moiety.

Table 2: Key Parameters Analyzed in MD Simulations of a DNA Duplex Containing a 5'-Modified Nucleoside

| Parameter | Description | Expected Impact of 5'-Tosyl Group |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the structure from an initial reference frame over time. | Increased RMSD for the region around the modification, indicating local structural instability. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position. | High RMSF for the 5'-tosyl group and neighboring nucleotides, reflecting high flexibility and disorder. |

| Sugar Pucker | Describes the conformation of the furanose ring (e.g., C2'-endo in B-DNA). | Potential shift away from the standard C2'-endo pucker to relieve steric strain. |

| Backbone Torsion Angles | Angles (α, β, γ, δ, ε, ζ) that define the conformation of the DNA backbone. | Significant deviation in the gamma (γ) angle due to restricted rotation at the C4'-C5' bond. |

| Hydrogen Bond Occupancy | The percentage of simulation time that specific hydrogen bonds (e.g., Watson-Crick pairing) are maintained. | Potential decrease in occupancy for adjacent base pairs due to local helix distortion. |

Structure-Activity Relationship (SAR) Studies of 5'-Modified Deoxyguanosine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. oncodesign-services.com By systematically modifying a chemical structure and evaluating the effect on a biological assay, researchers can build a model of the pharmacophore—the essential features for biological function. nih.gov For nucleoside analogs, modifications are often made to the nucleobase, the sugar ring, or the 5'-position to enhance therapeutic properties or to probe molecular recognition by enzymes. bldpharm.com

In the context of 5'-modified deoxyguanosine derivatives, the 5'-hydroxyl group is of paramount importance. For a nucleoside to act as an antiviral or anticancer agent, it typically must be phosphorylated by cellular or viral kinases to its active triphosphate form. bldpharm.comacs.org This triphosphate can then compete with natural nucleotides and inhibit viral or cellular polymerases. acs.org

A 5'-Tosyl modification represents a significant and sterically bulky alteration. In an SAR study, 5'-Tosyl-2'-deoxyguanosine would be expected to show a complete loss of activity in any assay that depends on phosphorylation. The tosyl group is not a substrate for kinases and effectively blocks the first crucial activation step. Therefore, this compound is often used as a synthetic intermediate to be converted into other 5'-derivatives (e.g., 5'-amino, 5'-thiol, or 5'-azido nucleosides) or as a negative control in biological assays to confirm the necessity of a free 5'-hydroxyl group.

An SAR study would compare the activity of a series of compounds with different substituents at the 5'-position, as illustrated in the hypothetical table below.

Table 3: Illustrative Structure-Activity Relationship for 5'-Modified 2'-deoxyguanosine Analogs Note: This table presents hypothetical data for a generic viral polymerase inhibition assay to illustrate SAR principles.

| Compound | 5'-Substituent (R) | IC₅₀ (µM) | Interpretation of Activity |

| 1 | -OH (hydroxyl) | >100 | Inactive; requires phosphorylation to become active. |

| 2 | -OPO₃²⁻ (monophosphate) | 15 | Moderate activity; bypasses the first phosphorylation step. |

| 3 | -N₃ (azido) | >100 | Inactive; cannot be phosphorylated. May be a prodrug if the azido (B1232118) group can be reduced in vivo. |

| 4 | -SH (thiol) | >100 | Inactive; cannot be phosphorylated. |

| 5 | -OTs (tosyl) | >100 | Inactive; bulky group blocks kinase active site and cannot be phosphorylated. |

This analysis demonstrates that even small modifications at the 5'-position can lead to a dramatic loss of biological activity, highlighting the strict structural requirements of the kinase enzymes responsible for nucleoside activation. nih.gov The large and electronically different tosyl group serves as an excellent example of a modification that completely abrogates this critical activation pathway.

Emerging Trends and Future Perspectives in 5 Tosyl 2 Deoxy Guanosine Research

Integration with Advanced Synthetic Methodologies

The primary utility of 5'-Tosyl-2'-deoxyguanosine in synthetic chemistry stems from the fact that the tosylate group is an excellent leaving group. This characteristic allows for the facile nucleophilic substitution at the 5'-carbon, opening avenues for the synthesis of a wide array of modified nucleosides and oligonucleotides.

Advanced synthetic methodologies are increasingly leveraging 5'-tosylated nucleosides as precursors for the introduction of various functional groups at the 5'-terminus of DNA strands. This approach is instrumental in the post-synthetic modification of oligonucleotides, where a 5'-tosyl group can be displaced by a variety of nucleophiles, such as amines, thiols, and azides. This strategy enables the site-specific incorporation of labels, cross-linkers, and other moieties that are not compatible with standard phosphoramidite-based oligonucleotide synthesis.

The integration of 5'-Tosyl-2'-deoxyguanosine into enzymatic ligation strategies is another promising area. While chemical ligation methods have been developed, the use of enzymes such as T4 DNA ligase could offer higher efficiency and specificity in the joining of modified oligonucleotide fragments. nih.gov Research into the substrate tolerance of DNA and RNA ligases for 5'-modified oligonucleotides, including those bearing a tosyl group, is an active area of investigation that could lead to more efficient methods for the assembly of complex nucleic acid structures. manufacturingchemist.com

The following table summarizes some of the key synthetic transformations involving 5'-tosylated nucleosides, which are applicable to 5'-Tosyl-2'-deoxyguanosine.

| Precursor | Reagent/Condition | Product | Application |

| 5'-Tosyl-2'-deoxyguanosine | Azide (B81097) Nucleophile | 5'-Azido-2'-deoxyguanosine | Precursor for click chemistry modifications |

| 5'-Tosyl-2'-deoxyguanosine | Thiol Nucleophile | 5'-Thio-2'-deoxyguanosine | Introduction of a reactive thiol for bioconjugation |

| 5'-Tosyl-2'-deoxyguanosine | Amine Nucleophile | 5'-Amino-2'-deoxyguanosine | Linkage to peptides, proteins, or other molecules |

| 5'-Tosyl-2'-deoxyguanosine | Fluoride (B91410) Source | 5'-Fluoro-2'-deoxyguanosine | Synthesis of modified nucleosides for therapeutic or diagnostic use |

Applications in Nucleic Acid-Based Technologies and Nanomaterials

The programmability and self-assembly properties of DNA make it an exceptional material for the construction of nanoscale objects and devices. cambridge.org The creation of these DNA nanostructures often requires oligonucleotides with specific modifications to allow for their assembly, functionalization, or attachment to other materials. 5'-Tosyl-2'-deoxyguanosine can serve as a key precursor for the synthesis of such modified oligonucleotides.

For instance, the introduction of a thiol group at the 5'-end of an oligonucleotide via a tosylated intermediate allows for the directed attachment of DNA strands to gold nanoparticles, a common strategy in the development of biosensors and diagnostic platforms. acs.org Similarly, the incorporation of other functional groups can be used to organize proteins, quantum dots, or other nanomaterials with nanoscale precision on a DNA scaffold. science.gov

The ability to create site-specifically modified oligonucleotides is crucial for the development of dynamic DNA nanostructures, such as molecular motors and switches. These devices often rely on the controlled interaction of different components, which can be mediated by chemical modifications introduced through precursors like 5'-Tosyl-2'-deoxyguanosine.

The table below outlines potential applications of 5'-Tosyl-2'-deoxyguanosine in the fabrication and functionalization of nucleic acid-based nanomaterials.

| Application Area | Role of 5'-Tosyl-2'-deoxyguanosine | Example of Resulting Nanostructure/Material |

| DNA Origami | Precursor for modified staple strands | Functionalized DNA origami with proteins or nanoparticles attached at specific locations. researchgate.net |

| DNA-based Biosensors | Synthesis of oligonucleotides for surface immobilization | Gold nanoparticle-DNA conjugates for colorimetric detection of target molecules. |

| Drug Delivery Systems | Creation of functionalized DNA cages or tetrahedra | DNA nanostructures carrying a therapeutic agent targeted to specific cells. |

| Molecular Electronics | Template for the assembly of conductive materials | DNA-templated metallic nanowires. |

Development of Novel Research Tools and Biological Probes

The development of sophisticated tools and probes is essential for advancing our understanding of biological processes at the molecular level. Modified oligonucleotides are widely used as probes for detecting specific DNA or RNA sequences, studying DNA-protein interactions, and elucidating enzymatic mechanisms. 5'-Tosyl-2'-deoxyguanosine provides a versatile platform for the synthesis of these crucial research tools.

By reacting 5'-Tosyl-2'-deoxyguanosine with appropriate nucleophiles, a wide variety of functionalities can be introduced at the 5'-terminus of an oligonucleotide. This includes fluorophores for imaging applications, biotin (B1667282) for affinity purification, and cross-linking agents to study molecular interactions.

Furthermore, the synthesis of oligonucleotides containing modified bases is often challenging. nih.gov The post-synthetic modification approach, enabled by reactive precursors like 5'-Tosyl-2'-deoxyguanosine, can simplify the preparation of oligonucleotides carrying sensitive or complex modifications. This allows for the creation of a broader range of biological probes to investigate diverse biological questions, such as the role of DNA modifications in epigenetic regulation. nih.govplos.org

The following table provides examples of research tools and biological probes that can be developed from 5'-Tosyl-2'-deoxyguanosine.

| Probe/Tool Type | Modification Strategy | Specific Application |

| Fluorescent DNA Probes | Displacement of the tosyl group with a fluorescent amine. | In situ hybridization to visualize specific DNA or RNA sequences in cells and tissues. |

| Biotinylated Oligonucleotides | Reaction with a biotin-containing nucleophile. | Affinity capture of DNA-binding proteins or complementary nucleic acid strands. |

| Photo-cross-linking Probes | Introduction of a photo-activatable group (e.g., an azide). | Identifying the binding sites of proteins on DNA. |

| Enzyme Substrate Analogs | Synthesis of oligonucleotides with modified 5'-termini. | Studying the mechanism of DNA polymerases, ligases, and other nucleic acid-modifying enzymes. nih.gov |

Q & A

Basic Research Questions

Q. What is the role of 5'-Tosyl-2'-deoxy Guanosine in nucleotide synthesis pathways?

- Methodological Answer: this compound derivatives serve as intermediates in nucleotide metabolism. For example, 2'-deoxyguanosine 5'-monophosphate (dGMP) is phosphorylated by guanylate kinases to produce dGDP, which is further converted to dGTP for DNA synthesis . The tosyl group enhances reactivity in nucleophilic substitution reactions, facilitating modifications for cross-linking or functional group additions in synthetic pathways .

Q. What analytical methods confirm the purity and structure of this compound?

- Methodological Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection (260 nm) is recommended, leveraging solubility in aqueous buffers (>50 g/L water solubility for related compounds) .

- Structural Confirmation: Nuclear magnetic resonance (NMR) for verifying the tosyl group (aromatic protons at ~7.5 ppm) and phosphoramidite linkages. Mass spectrometry (MS) can validate molecular weight (e.g., molecular weight ~407 g/mol for disodium salts) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer: Store as a lyophilized solid at –20°C in a desiccator to prevent hydrolysis. Solutions should be prepared in deionized water (pH 7.0) and used immediately to avoid degradation. Long-term storage in aqueous buffers is not advised due to susceptibility to enzymatic or thermal breakdown .

Advanced Research Questions

Q. How can synthesis of this compound derivatives be optimized for cross-linking studies?

- Methodological Answer:

- Phosphoramidite Chemistry: Use thioalkyl tethers (e.g., Scheme 2 in ) to introduce cross-linkable moieties. Tosyl groups act as leaving groups, enabling sulfonate displacement with amines or thiols .

- Purification: Employ ion-exchange chromatography to isolate intermediates, ensuring >98% purity for downstream applications .

Q. How do kinetic parameters of guanylate kinase vary with this compound compared to non-modified substrates?

- Methodological Answer:

- Enzyme Assays: Conduct coupled assays using ATP as a phosphate donor and monitor ADP production spectrophotometrically (340 nm via NADH oxidation). Compare and values between tosylated and native dGMP .

- Data Interpretation: Reduced catalytic efficiency () may indicate steric hindrance from the tosyl group, requiring mutagenesis studies to identify active-site interactions .

Q. What strategies resolve contradictions in enzymatic activity data for modified deoxyguanosine derivatives?

- Methodological Answer:

- Substrate Verification: Confirm purity via HPLC and quantify concentration using molar extinction coefficients (e.g., ) .

- Control Experiments: Include non-tosylated dGMP as a positive control and heat-inactivated enzymes to rule out non-specific hydrolysis .

- Statistical Reproducibility: Perform triplicate assays across independent enzyme preparations to assess batch variability .

Q. Which metabolic enzymes interact with this compound, and how are their activities assayed?

- Methodological Answer:

- Catabolic Pathways: NT5C2 (5'-nucleotidase) hydrolyzes dGMP to deoxyguanosine, detectable via phosphate release assays (malachite green method) .

- Kinase Activity: Mitochondrial thymidine kinase (TK2) phosphorylation can be tracked using -ATP and thin-layer chromatography (TLC) to separate radiolabeled products .

Key Considerations

- Synthetic Challenges: Tosyl group stability under basic conditions necessitates pH-controlled reactions (<7.0) to prevent premature deprotection .

- Analytical Cross-Validation: Combine NMR (proton and phosphorus), MS, and enzymatic digestion to confirm structural integrity .

- Biological Relevance: Tosyl modifications may alter substrate recognition in DNA repair pathways, requiring in-cellulo validation (e.g., radiolabeled tracer studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.